1,3-Benzodioxole-4-carboxylic acid

Overview

Description

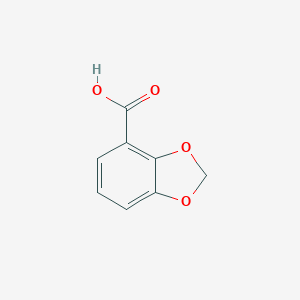

“1,3-Benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6O4 . It has been used as a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies .

Synthesis Analysis

The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a study reported the use of computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole ring attached to a carboxylic acid group . The benzodioxole ring is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring .

Chemical Reactions Analysis

The introduction of electron-withdrawing groups (3-Cl, 3-Br, 3-I) was found to enhance the bioactivity of target compounds, while the electron-donating groups (3-CH3, 3-OCH3) led to a decrease in activity .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.13 g/mol . Its physical and chemical properties are influenced by its structure, particularly the presence of the benzodioxole ring and the carboxylic acid group .

Scientific Research Applications

Formation and Preparation : Daliacker et al. (1978) described the formation and preparation of natural 1,3-benzodioxolecarboxylic acids, emphasizing their synthesis from other related compounds (Daliacker, Mues, & Kim, 1978).

Synthesis of Derivatives : Schlosser et al. (2003) explored the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, demonstrating its utility in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Crystal Structure Analysis : Nishida et al. (2001) studied the crystal structure of derivatives of 1,3-benzodioxle-4-carboxylic acid, contributing to a deeper understanding of its structural properties (Nishida, Suzuki, Kobayashi, Toriumi, & Hashimoto, 2001).

Endothelin Receptor Antagonists : Tasker et al. (1997) developed compounds containing the 1,3-benzodioxole group as potent endothelin receptor antagonists, showcasing its pharmacological potential (Tasker, Sorensen, Jae, Winn, von Geldern, Dixon, Chiou, Dayton, Calzadila, Hernandez, Marsh, WuWong, & Opgenorth, 1997).

Fluorescent Carboxylic Acids and Chiral Derivatizing Agents : Nishida et al. (1995) prepared a series of fluorescent carboxylic acids with a 1,3-benzodioxole skeleton for HPLC and NMR analyses, demonstrating its analytical chemistry applications (Nishida, Itoh, Abe, Ohrui, & Meguro, 1995).

Molecular Design for Fluorometric Analysis : Meguro et al. (2001) reviewed the design and applications of a fluorometric chiral agent based on 1,3-benzodioxole, highlighting its usefulness in determining enantiomeric compositions (Meguro, Kim, Bai, Nishida, & Ohrui, 2001).

Insecticide Synergism and Oxidase Inhibition : Desmarchelier et al. (1973) studied 1,3-benzodioxole derivatives for synergizing the toxicity of carbaryl to insects and their effect on microsomal oxidase, relevant to agricultural chemistry (Desmarchelier, Krieger, Lee, & Fukuto, 1973).

Anticancer, DNA Binding, and Antibacterial Agents : Gupta et al. (2016) synthesized 1,3-benzodioxole derivatives and evaluated them for anticancer, antibacterial, and DNA binding potential, highlighting its potential in medicinal chemistry (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Mechanism of Action

Target of Action

It’s worth noting that benzodioxole derivatives have shown potent anti-amylase activity , suggesting that they may interact with enzymes such as amylase.

Mode of Action

It’s known that benzodioxole derivatives can interact with their targets, leading to changes in their function . For instance, they can inhibit the activity of enzymes like amylase .

Biochemical Pathways

Given the anti-amylase activity of benzodioxole derivatives , it’s plausible that they may affect carbohydrate metabolism by inhibiting the breakdown of complex sugars.

Result of Action

Benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial enzymes, where it binds to the carboxylate group, inhibiting bacterial growth . This interaction prevents the formation of enzyme-substrate complexes, thereby inhibiting the enzymatic activity essential for bacterial survival. Additionally, this compound has been shown to exhibit antibacterial properties by disrupting the bacterial cell wall synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells by interfering with their proliferation mechanisms . The compound affects cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to altered gene expression profiles. This modulation can result in the suppression of oncogenes and the activation of tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, this compound can activate or inhibit specific transcription factors, resulting in changes in gene expression that affect cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound’s metabolic pathways include hydroxylation, carbonylation, and decarboxylation reactions, leading to the formation of intermediate metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biochemical effects and therapeutic potential .

Properties

IUPAC Name |

1,3-benzodioxole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUAYOWCIUQXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308032 | |

| Record name | 1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-39-8 | |

| Record name | 5768-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)